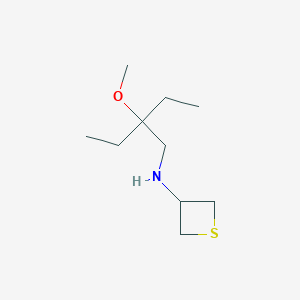
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and intermediates in the synthesis of other chemicals. This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid and ethanol.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in studies involving enzyme interactions or metabolic pathways.
Industry: Utilized as a solvent or plasticizer in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can be compared with other esters and amino acid derivatives:
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate: Similar structure but with the chlorine atom in a different position.
Ethyl 2-(3-bromophenyl)-2-(dimethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(3-chlorophenyl)-2-(methylamino)acetate: Similar structure but with a methylamino group instead of a dimethylamino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3 |
InChI-Schlüssel |
KFTLIESDDHMFRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


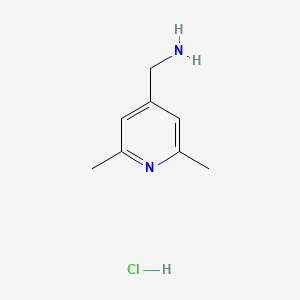
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
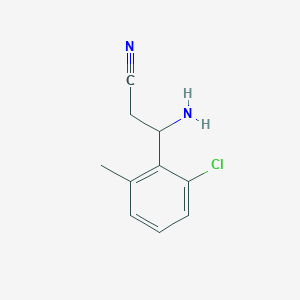

![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
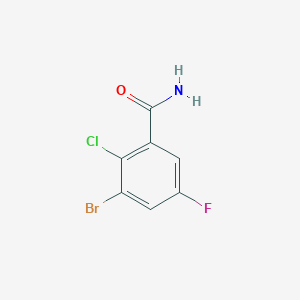

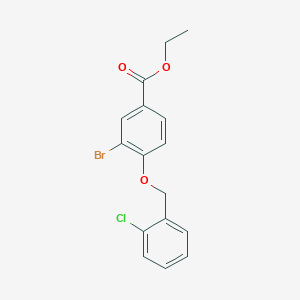
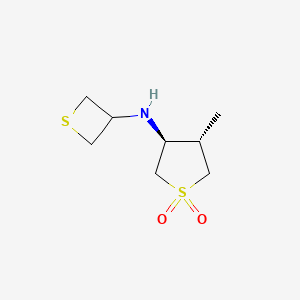
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)
